molecular formula C7H12F3NO3 B1528299 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid CAS No. 1803561-31-0

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid

Cat. No.: B1528299
CAS No.: 1803561-31-0
M. Wt: 215.17 g/mol
InChI Key: QBZLPKGOELPOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid is a versatile organic compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a pentanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid typically involves multiple steps, starting with the appropriate precursors One common approach is the reaction of 2-(trifluoromethyl)pentanoic acid with methanol in the presence of a strong base to introduce the methoxy group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions often employ reducing agents like iron or tin chloride.

  • Substitution reactions may require specific catalysts and solvents to proceed efficiently.

Major Products Formed:

  • Oxidation can yield nitro derivatives.

  • Reduction can produce amine derivatives.

  • Substitution reactions can lead to various functionalized derivatives.

Scientific Research Applications

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid is unique due to its combination of functional groups. Similar compounds include:

  • 2-Amino-5-methoxy-2-(chloromethyl)pentanoic acid

  • 2-Amino-5-methoxy-2-(bromomethyl)pentanoic acid

  • 2-Amino-5-methoxy-2-(iodomethyl)pentanoic acid

These compounds differ in the halogen atom attached to the methyl group, which can affect their reactivity and applications.

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Properties

IUPAC Name

2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3/c1-14-4-2-3-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZLPKGOELPOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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